N-(4-Bromophenyl)-2,2-dimethylpropanamide

Description

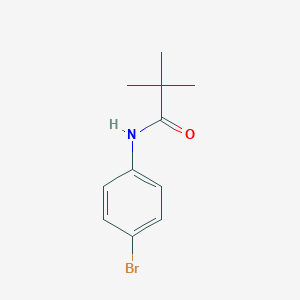

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYSRVSPDUSHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334245 | |

| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24109-06-6 | |

| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Bromophenyl)-2,2-dimethylpropanamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-2,2-dimethylpropanamide via Schotten-Baumann Acylation

Introduction

This compound is a substituted amide that serves as a valuable building block in organic synthesis. Its structure, featuring a brominated aromatic ring and a sterically hindered amide linkage, makes it a versatile intermediate for the development of more complex molecules in medicinal chemistry and materials science. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the amide core is a common motif in biologically active compounds.

The synthesis of this compound is most effectively achieved through the acylation of 4-bromoaniline with pivaloyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , a robust and widely used method for forming amide bonds from amines and acyl chlorides.[1][2] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the desired amide product.[3] This guide provides a detailed examination of the underlying mechanism, a step-by-step experimental protocol, and critical safety considerations for the successful synthesis of this compound.

Reaction Mechanism and Scientific Principles

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.[2][4] This multi-step process is fundamental to the formation of carboxylic acid derivatives and is central to the Schotten-Baumann reaction.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-bromoaniline (the nucleophile) attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a transient tetrahedral intermediate.[4]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting product is a protonated amide. A base, such as triethylamine (Et₃N) or sodium hydroxide, is introduced into the reaction mixture to act as an acid scavenger. It deprotonates the nitrogen atom, neutralizing the positive charge and yielding the final this compound product.[5] The base also neutralizes the hydrochloric acid (HCl) formed from the proton and the expelled chloride ion, preventing the protonation of the starting amine and thereby ensuring its availability to act as a nucleophile.[1]

The choice of an aprotic solvent like dichloromethane (DCM) is crucial as it readily dissolves the organic reactants without participating in the reaction, unlike protic solvents which could hydrolyze the reactive pivaloyl chloride.[5]

Caption: Fig. 1: Nucleophilic Acyl Substitution Mechanism

Experimental Protocol

This protocol is adapted from established procedures for Schotten-Baumann reactions and similar amide syntheses.[6][7]

Materials and Equipment

-

Chemicals:

-

4-Bromoaniline (≥98%)

-

Pivaloyl chloride (≥99%)

-

Triethylamine (Et₃N, ≥99%, distilled)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Hydrochloric acid (HCl, 2 M aqueous solution)

-

Sodium hydroxide (NaOH, 10% w/v aqueous solution)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

-

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stir plate with heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

-

Reagent Data

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 5.00 g | 29.07 | 1.0 |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 3.68 mL (3.51 g) | 29.07 | 1.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 4.86 mL (3.53 g) | 34.88 | 1.2 |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~100 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 4-bromoaniline (5.00 g, 29.07 mmol) and anhydrous dichloromethane (80 mL).

-

Base Addition: Stir the mixture until the 4-bromoaniline is fully dissolved. Add triethylamine (4.86 mL, 34.88 mmol) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C with continuous stirring.

-

Acyl Chloride Addition: Dissolve pivaloyl chloride (3.68 mL, 29.07 mmol) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylammonium chloride will form.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromoaniline spot is consumed.

-

Workup - Quenching and Washing:

-

Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and separate the layers.

-

Wash the organic layer sequentially with 2 M HCl (2 x 50 mL) to remove excess triethylamine, 10% NaOH (2 x 50 mL) to remove any unreacted pivaloyl chloride, and finally with saturated brine (1 x 50 mL).[7]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white or off-white solid.

-

Characterization: The final product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination. The molecular formula is C₁₁H₁₄BrNO.[9]

Experimental Workflow Visualization

Caption: Fig. 2: Synthesis and Purification Workflow

Safety, Handling, and Waste Disposal

A thorough understanding of the hazards associated with all chemicals is mandatory before beginning this synthesis.

Hazard Identification

| Chemical | CAS No. | Primary Hazards |

| 4-Bromoaniline | 106-40-9 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. |

| Pivaloyl Chloride | 3282-30-2 | Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water. Lachrymatory.[3][10] |

| Triethylamine | 121-44-8 | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. |

| Dichloromethane | 75-09-2 | Causes skin and eye irritation. May cause respiratory irritation. Suspected of causing cancer. |

| Hydrochloric Acid | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. |

| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage. |

Hazard information is based on representative safety data sheets.[11][12][13]

Personal Protective Equipment (PPE)

-

Chemical-resistant gloves (nitrile or neoprene).

-

Splash-proof safety goggles and a face shield.

-

A properly fitted laboratory coat.

-

All operations should be performed inside a certified chemical fume hood.

Handling and Waste Disposal

-

Pivaloyl chloride is highly corrosive and moisture-sensitive.[10] It should be handled with extreme care in a fume hood, and the container should be blanketed with an inert gas (e.g., nitrogen or argon) if stored for an extended period.

-

4-Bromoaniline is toxic and should be handled with appropriate containment to avoid inhalation of dust or skin contact.[14]

-

Waste Disposal:

-

Aqueous waste from the washing steps will be acidic and basic. Neutralize carefully before disposal according to institutional guidelines.

-

Halogenated organic waste (dichloromethane) must be collected in a designated, properly labeled container.

-

Solid waste, including used filter paper and MgSO₄, should be disposed of in the solid chemical waste stream.[15]

-

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 4-bromoaniline with pivaloyl chloride is a reliable and high-yielding procedure. The methodology leverages a fundamental nucleophilic acyl substitution mechanism and is straightforward to execute with standard laboratory equipment. Success hinges on the careful control of reaction conditions, particularly temperature during the addition of the acyl chloride, and adherence to rigorous safety protocols due to the hazardous nature of the reagents involved. This guide provides the necessary technical details and scientific context for researchers to confidently and safely perform this important synthetic transformation.

References

- Grokipedia. Schotten–Baumann reaction.

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

- Chemistry Education. Synthesis and analysis of amides.

- SATHEE CUET. Chemistry Schotten Baumann Reaction.

- Fisher Scientific. Amide Synthesis.

- PubChemLite. This compound.

- ECHEMI. N-(4-bromophenyl)-2-methylpropanamide SDS, 7160-08-9 Safety Data Sheets.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- SAFETY DATA SHEET. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC - NIH.

- Chemicalbook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.

- MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.

- Ataman Kimya. PIVALOYL CHLORIDE.

- Acta Crystallographica Section E. (2012). N-(4-Fluorophenyl)-2,2-dimethylpropanamide. PMC.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Amide Synthesis [fishersci.it]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(4-Fluorophenyl)-2,2-dimethylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 10. atamankimya.com [atamankimya.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 15. echemi.com [echemi.com]

physicochemical properties of N-(4-Bromophenyl)-2,2-dimethylpropanamide.

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)-2,2-dimethylpropanamide

Introduction

This compound (CAS No: 24109-06-6) is a halogenated aromatic amide that serves as a valuable building block in synthetic organic chemistry.[1] Its structural motifs—a bromophenyl ring and a sterically hindered pivaloyl group—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the realms of agrochemicals and pharmaceuticals. For researchers in drug development, a comprehensive understanding of its physicochemical properties is paramount. These parameters govern everything from reaction kinetics and purification strategies to the potential pharmacokinetic profile of its derivatives.

This guide provides a detailed examination of the known and predicted Recognizing the limited availability of published experimental data for this specific compound, this document emphasizes the robust methodologies and self-validating protocols required to determine these properties experimentally.[2] As such, it is designed to be a practical resource for scientists, enabling them to generate reliable data and make informed decisions in their research and development pipelines.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural and molecular details of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 24109-06-6 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO | [3] |

| Molecular Weight | 256.14 g/mol | Calculated |

| Monoisotopic Mass | 255.02588 Da | [3] |

| SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)Br | [3] |

| InChIKey | ZXYSRVSPDUSHBX-UHFFFAOYSA-N | [3] |

The molecule consists of a 4-bromoaniline core acylated with a pivaloyl group. The presence of the bromine atom provides a key site for further functionalization via cross-coupling reactions, while the bulky tert-butyl group can impart specific steric and lipophilic characteristics to derivative compounds.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are crucial for designing experiments and anticipating a molecule's behavior.

| Property | Predicted Value | Significance in Drug Development | Source |

| XlogP | 2.7 | Indicates moderate lipophilicity, suggesting a potential for good membrane permeability. | [3] |

| Collision Cross Section ([M+H]⁺) | 150.9 Ų | Relates to the molecule's size and shape in the gas phase, useful for ion mobility-mass spectrometry analysis. | [3] |

| Collision Cross Section ([M+Na]⁺) | 161.1 Ų | Provides additional data for mass spectrometry-based structural confirmation. | [3] |

The predicted XlogP of 2.7 suggests a balanced character between hydrophilicity and lipophilicity, a desirable starting point for many drug discovery programs. However, these are in silico predictions and must be validated through rigorous experimental work.

Methodologies for Experimental Characterization

To ensure scientific integrity, predicted data must be confirmed. The following section details the necessary experimental workflows, explaining the causality behind procedural choices, to synthesize, purify, and characterize this compound.

Synthesis and Purification Workflow

The most direct synthesis route is the acylation of 4-bromoaniline with pivaloyl chloride, a variation of the Schotten-Baumann reaction.

Caption: Workflow for the Synthesis and Purification of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM), cooled to 0°C in an ice bath, add pivaloyl chloride (1.1 eq) dropwise. The use of triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid. The sharpness of the melting point of the recrystallized solid will serve as an initial, self-validating check of purity.

Analytical Characterization Workflow

Once a pure sample is obtained, a suite of analytical techniques is required for full characterization. Each technique provides orthogonal, confirmatory data.

Caption: Integrated Workflow for Analytical and Physicochemical Characterization.

Protocols for Physicochemical Characterization

-

Melting Point Determination:

-

Load a small amount of the dry, crystalline product into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat slowly (1-2°C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.

-

-

Solubility Determination (Thermodynamic Solubility):

-

Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] This provides a quantitative measure of solubility (e.g., in mg/mL or µM).

-

-

LogP Determination (Shake-Flask Method):

-

Prepare a stock solution of the compound in a solvent miscible with both water and n-octanol (e.g., methanol).

-

Add a small aliquot of the stock solution to a vessel containing pre-saturated n-octanol and pre-saturated water.

-

Shake the vessel vigorously for several hours to allow for partitioning equilibrium.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase by HPLC.

-

Calculate the partition coefficient, P, as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.

-

Spectroscopic Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet around 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region should display two doublets characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amide N-H proton would also be expected.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks should be observable. A sharp peak around 1650-1680 cm⁻¹ corresponds to the amide C=O (Amide I) stretching vibration.[6] A peak in the region of 3300-3400 cm⁻¹ would confirm the N-H stretch.[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺). Critically, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 255 and 257) must be present, confirming the presence of a single bromine atom.

Conclusion

This compound is a compound of significant interest for chemical synthesis. While publicly available experimental data on its physicochemical properties are scarce, this guide establishes a clear and scientifically rigorous path for its synthesis, purification, and comprehensive characterization. The provided protocols are designed to be self-validating systems, ensuring that researchers can generate trustworthy and reliable data. By confirming the predicted moderate lipophilicity and experimentally determining key parameters like solubility and melting point, drug development professionals can effectively leverage this versatile intermediate for the creation of novel and impactful molecules.

References

-

Chemchart. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Available from: [Link]

-

Cheméo. Chemical Properties of Propanamide, N-(4-bromophenyl)-2-methyl-. Available from: [Link].

-

PubChem. N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829. Available from: [Link]

-

PubChem. CID 100979034 | C5H10NO+. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. Available from: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. In: NIST Chemistry WebBook. Available from: [Link]

-

BIOFOUNT. 3-(4-Bromophenyl)-N,N-dimethylpropanamide | 868066-64-2. Available from: [Link]

-

PubChem. n-(4-Bromophenyl)prop-2-enamide | C9H8BrNO | CID 263609. Available from: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)- Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. N-(4-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide. Available from: [Link]

-

PubChem. N-[4-[4-(2,2-dimethylpropanoylamino)phenoxy]phenyl]-2,2-dimethylpropanamide | C22H28N2O3 | CID 4086640. Available from: [Link]

-

Data.gov. Compound 525829: N,N-Dimethyl-N'-(4-bromophenyl)-propionamidine. Available from: [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available from: [Link]

-

Solubility of Things. N,N-Dimethylpropanamide. Available from: [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

-

NIH. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... Available from: [Link]

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Cheméo. Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Available from: [Link].

-

Chemsrc. N,N-Dimethylpropanamide | CAS#:758-96-3. Available from: [Link]

-

NIST. Propanamide, 2,2-dimethyl-N-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464. Available from: [Link]

-

IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of 2,2-dimethylpropane. Available from: [Link]

-

NIH. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

-

Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). Available from: [Link].

-

MDPI. (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. Available from: [Link]

-

SpectraBase. Propanamide, 2,2-dimethyl-N-(4-methylphenyl)-. Available from: [Link]

-

ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

N-(4-Bromophenyl)-2,2-dimethylpropanamide CAS number 24109-06-6.

An In-Depth Technical Guide to N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS: 24109-06-6): Synthesis, Characterization, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 24109-06-6), a valuable chemical intermediate in research and development. The document details the compound's physicochemical and spectroscopic properties, offering insights into its structural characterization by NMR, IR, and mass spectrometry. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, emphasizing the rationale behind procedural steps. Furthermore, this guide explores the compound's primary application as a versatile building block, particularly in drug discovery, where the presence of a reactive bromide handle allows for extensive derivatization through cross-coupling reactions. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction: Strategic Importance in Synthesis

This compound is a member of the substituted anilide class of organic compounds. Its structure is characterized by a 4-bromoaniline core acylated with a pivaloyl group. This combination of functionalities imparts specific, desirable characteristics that make it a compound of interest in synthetic and medicinal chemistry.

The anilide moiety is a ubiquitous scaffold in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the straightforward introduction of diverse carbon and heteroatom substituents. This strategic placement allows for the generation of large chemical libraries from a single intermediate, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.

Simultaneously, the pivaloyl group (tert-butyl carbonyl) provides significant steric bulk near the amide linkage. This can influence the molecule's conformation and metabolic stability by sterically hindering enzymatic hydrolysis of the amide bond, a common metabolic pathway. It is this trifecta of features—a stable core scaffold, a reactive handle for diversification, and a sterically-shielding group—that positions this compound as a valuable building block for creating novel chemical entities.

Chemical Properties and Characterization

Accurate characterization is the bedrock of chemical research. The structural identity and purity of this compound can be unequivocally established using a combination of physical and spectroscopic methods.

Table 1: Compound Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24109-06-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄BrNO | [3][5] |

| Molecular Weight | 256.14 g/mol | [6] |

| Synonyms | 4-Bromopivalanilide, N-Pivaloyl-4-bromoaniline | [2] |

| MDL Number | MFCD00124399 | [1][6] |

| InChIKey | ZXYSRVSPDUSHBX-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)Br | [5] |

| Predicted Boiling Point | 352.85 °C | [7] |

| Predicted Melting Point | 125.97 °C | [7] |

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its spectroscopic features. These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.[8]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.50 | Doublet (d) | 2H | Ar-H (ortho to NH) | Aromatic protons deshielded by the electron-withdrawing amide group. |

| ~ 7.45 | Doublet (d) | 2H | Ar-H (ortho to Br) | Aromatic protons deshielded by the electronegative bromine atom. |

| ~ 7.35 | Singlet (s, broad) | 1H | N-H | Amide proton, typically broad. Position is solvent-dependent and exchanges with D₂O. |

| ~ 1.30 | Singlet (s) | 9H | -C(CH₃ )₃ | Nine equivalent methyl protons of the sterically bulky tert-butyl group. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 176 | C =O | Carbonyl carbon of the amide, highly deshielded. |

| ~ 137 | Ar-C (C-N) | Aromatic carbon attached to the nitrogen atom. |

| ~ 132 | Ar-C H (ortho to Br) | Aromatic carbons ortho to the bromine atom. |

| ~ 121 | Ar-C H (ortho to NH) | Aromatic carbons ortho to the amide group. |

| ~ 117 | Ar-C (C-Br) | Aromatic carbon attached to bromine, deshielded by the halogen. |

| ~ 40 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

Table 4: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Amide |

| ~ 2970 | C-H Stretch | sp³ (tert-butyl) |

| ~ 1670 | C=O Stretch (Amide I) | Amide |

| ~ 1530 | N-H Bend (Amide II) | Amide |

| ~ 820 | C-H Bend | 1,4-disubstituted aromatic |

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.0332 |

| [M+Na]⁺ | 278.0151 |

| [M+K]⁺ | 293.9890 |

| [M-H]⁻ | 254.0186 |

Data sourced from predicted values on PubChem.[5]

Synthesis and Purification

The most direct and efficient synthesis of this compound is through the N-acylation of 4-bromoaniline with pivaloyl chloride. This reaction follows a nucleophilic acyl substitution mechanism.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the starting aniline.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The use of an ice bath during the addition of the acyl chloride is critical to control the exothermic reaction and prevent side product formation. The sequential aqueous washes are designed to systematically remove unreacted starting materials and the triethylamine hydrochloride salt.

-

Reagent Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Reaction Initiation: Cool the flask in an ice-water bath to 0 °C.

-

Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the stirring solution over 15 minutes using a syringe. Rationale: Slow addition prevents a rapid temperature increase that could lead to side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine (to initiate drying).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Rationale: Recrystallization is an effective method for purifying crystalline solids, removing minor impurities and yielding a high-purity final product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

-

Purity Assessment

The purity of the final product should be confirmed by:

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

-

Spectroscopic Analysis: ¹H NMR spectroscopy should show clean signals corresponding to the product structure with no significant impurity peaks.

Applications in Research and Development

This compound is primarily utilized as a chemical building block for the synthesis of more complex molecules.[1] Its true value lies in its potential for diversification.

The C-Br bond is a key functional group for metal-catalyzed cross-coupling reactions. This allows for the targeted modification of the phenyl ring, enabling the synthesis of diverse compound libraries for screening in drug discovery and materials science. For instance, novel derivatives of N-(4-bromophenyl) amides have been investigated for their potential as antibacterial agents against drug-resistant pathogens and as receptor antagonists.[9][10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. Based on data for structurally related compounds, this compound should be handled with care.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][13]

-

Skin Contact: Wash off immediately with soap and plenty of water.[11][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][13]

-

-

Storage:

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block with significant potential for synthetic innovation. Its stable anilide core, sterically influential pivaloyl group, and synthetically versatile bromide handle make it an asset for researchers in medicinal chemistry and materials science. By understanding its synthesis, characterization, and safe handling as detailed in this guide, scientists can effectively leverage this compound to construct novel molecules with diverse functions and applications.

References

-

MATERIAL SAFETY DATA SHEET - Extrasynthese.

-

This compound - Matrix Scientific.

-

CAS NO. 24109-06-6 | 4-Bromopivalamide | Arctom.

-

24109-06-6 this compound - ChemSigma.

-

24109-06-6|N-(4-Bromophenyl)pivalamide|BLD Pharm.

-

This compound | 24109-06-6 - ChemicalBook.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific (for 4'-Bromoacetanilide).

-

SAFETY DATA SHEET - Fisher Scientific (for N,N-dimethylpropanamide).

-

This compound - PubChem.

-

N-(4-bromophenyl)-2-methylpropanamide SDS - ECHEMI.

-

This compound - Sigma-Aldrich.

-

N-(4-bromophenyl)-2-methylpropanamide (7160-08-9) - Chemchart.

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI.

-

The discovery of N-[5-(4-bromophenyl)...] (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed.

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... - PMC - NIH.

-

Organic Structure Elucidation Workbook | University of Notre Dame.

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. arctomsci.com [arctomsci.com]

- 3. 24109-06-6 this compound [chemsigma.com]

- 4. This compound | 24109-06-6 [chemicalbook.com]

- 5. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 6. 24109-06-6|N-(4-Bromophenyl)pivalamide|BLD Pharm [bldpharm.com]

- 7. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. extrasynthese.com [extrasynthese.com]

- 14. echemi.com [echemi.com]

spectral data of N-(4-Bromophenyl)-2,2-dimethylpropanamide (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Characteristics of N-(4-Bromophenyl)-2,2-dimethylpropanamide

Authored by a Senior Application Scientist

Introduction

This compound is a substituted aromatic amide. Its structure incorporates a p-bromophenyl group, an amide linkage, and a sterically bulky tert-butyl group. This combination of features makes it an interesting subject for structural elucidation using modern spectroscopic techniques. As a rare chemical, publicly available, experimentally-derived spectral data is scarce. The major supplier Sigma-Aldrich notes that they do not collect analytical data for this specific product, placing the onus of identity confirmation on the researcher[1].

This guide, therefore, serves as a predictive analysis grounded in the fundamental principles of spectroscopy and data from structurally analogous compounds. We will dissect the molecule's constituent parts to forecast the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This document is intended for researchers and drug development professionals who may synthesize or encounter this molecule and require a robust framework for its characterization.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key to predicting its spectral behavior lies in identifying its distinct chemical environments and functional groups.

The molecule possesses several key features that will define its spectral fingerprint:

-

Aromatic Ring: A 1,4-disubstituted (para) benzene ring. The symmetry of this ring is critical, particularly for NMR spectroscopy, as it renders certain protons and carbons chemically equivalent.

-

Amide Linkage (-CONH-): This group provides characteristic signals in both IR (N-H and C=O stretches) and NMR (the amide proton).

-

tert-Butyl Group (-C(CH₃)₃): This group is characterized by its high degree of symmetry, leading to a single, strong signal in ¹H NMR for the nine equivalent protons.

-

Bromine Atom: The heavy bromine atom will influence the chemical shifts of adjacent aromatic carbons and protons. Crucially, its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will produce a characteristic M/M+2 pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For a molecule of this nature, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The symmetry of this compound simplifies its proton NMR spectrum significantly. We predict three distinct signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Signal A | 1.30 - 1.35 | Singlet (s) | 9H | -C(CH₃)₃: The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C bond. They are adjacent to a quaternary carbon, so there is no proton-proton splitting, resulting in a sharp singlet[2]. |

| Signal B | 7.45 - 7.55 | Doublet (d) | 2H | Aromatic H (ortho to Br): These two protons are equivalent due to the molecule's symmetry plane. They are coupled to the protons ortho to the amide group, resulting in a doublet. |

| Signal C | 7.55 - 7.65 | Doublet (d) | 2H | Aromatic H (ortho to -NH): These two protons are also equivalent. Their chemical shift is slightly downfield from Signal B due to the deshielding effect of the adjacent amide group. They are coupled to the protons ortho to the bromine atom. |

| Signal D | 7.80 - 8.20 | Singlet (s, broad) | 1H | Amide -NH-: The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and variable rates of chemical exchange. Its chemical shift can be highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The molecule's symmetry also reduces the number of expected carbon signals. Given the plane of symmetry bisecting the amide bond and the aromatic ring, we predict 6 distinct carbon environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |

| Signal 1 | ~27.5 | -C(CH₃)₃: The three methyl carbons are equivalent. This upfield shift is typical for sp³ hybridized carbons in an alkyl group[3]. |

| Signal 2 | ~39.5 | -C(CH₃)₃: The quaternary carbon of the tert-butyl group. Its signal will be weaker than the others due to the absence of attached protons and a long relaxation time. |

| Signal 3 | ~117 | Aromatic C (C-Br): The carbon directly attached to the bromine. The heavy atom effect of bromine causes a moderate upfield shift compared to unsubstituted benzene. |

| Signal 4 | ~122 | Aromatic C (ortho to -NH): The two equivalent carbons ortho to the amide substituent. |

| Signal 5 | ~132 | Aromatic C (ortho to Br): The two equivalent carbons ortho to the bromine atom. |

| Signal 6 | ~138 | Aromatic C (C-N): The ipso-carbon attached to the amide nitrogen. |

| Signal 7 | ~176 | Carbonyl C=O: The carbonyl carbon is significantly deshielded by the electronegative oxygen atom, resulting in a large downfield chemical shift, typical for amides[4]. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its excellent dissolving power and clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm) if the solvent does not already contain it[4].

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-45° pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Set the spectral width to cover 0 to 220 ppm.

-

Use a longer relaxation delay (5 seconds) to help detect the quaternary carbon.

-

Co-add a larger number of scans (e.g., 1024 or more) as the ¹³C isotope is much less abundant than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts.

-

Assign chemical shifts for the ¹³C spectrum.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The predicted spectrum is based on characteristic vibrational frequencies. Data from the structurally similar Pivalanilide (which lacks only the bromine) from the NIST Chemistry WebBook serves as an excellent reference point[5].

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

| N-H Stretch | 3300 - 3350 | Medium-Strong | The stretching vibration of the N-H bond in the secondary amide. Its position indicates it is likely involved in intermolecular hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2970 - 2870 | Strong | Asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl methyl groups. This is expected to be a very prominent feature[6]. |

| Amide I (C=O Stretch) | 1660 - 1680 | Strong | The carbonyl stretching vibration is one of the most characteristic and intense peaks in the spectrum. Its position is typical for a secondary amide conjugated with an aromatic ring. |

| Amide II (N-H Bend) | 1510 - 1550 | Medium-Strong | A coupled vibration involving N-H bending and C-N stretching. |

| Aromatic C=C Stretch | 1590 & 1490 | Medium | Skeletal vibrations of the benzene ring. The presence of two distinct bands is characteristic of aromatic systems. |

| C-Br Stretch | 500 - 600 | Medium | The stretching vibration of the carbon-bromine bond. This peak appears in the far-IR or fingerprint region and can be difficult to assign definitively. |

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR data of solid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically perform the background subtraction and present the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula is C₁₁H₁₄BrNO[7]. The predicted monoisotopic mass is approximately 255.0259 Da[8].

Key Predicted Features:

-

Molecular Ion (M⁺˙): A prominent pair of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine:

-

m/z ≈ 255: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z ≈ 257: Corresponding to the molecule containing the ⁸¹Br isotope.

-

The relative intensity of these two peaks will be approximately 1:1, which is a definitive signature for the presence of a single bromine atom.

-

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable fragmentation will be the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable acylium ion. This is not the most common pathway for pivaloyl groups.

-

McLafferty-type Rearrangement is not possible as there are no gamma-hydrogens.

-

Loss of the tert-Butyl Group: A more likely fragmentation is the cleavage of the C-C bond between the carbonyl and the quaternary carbon, leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). This would generate a bromophenyl isocyanate radical cation or a related fragment.

-

Amide Bond Cleavage: Cleavage of the amide C-N bond can occur in two ways:

-

Formation of the p-bromophenylamino cation (C₆H₅BrN⁺, m/z ≈ 170/172).

-

Formation of the pivaloyl cation ((CH₃)₃CCO⁺, m/z = 85). This is expected to be a very prominent peak.

-

-

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

The mass spectrometer is typically coupled to an HPLC system for sample introduction.

-

The mobile phase (e.g., acetonitrile/water with 0.1% formic acid) facilitates protonation.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

The primary expected ion would be the protonated molecule, [M+H]⁺, at m/z ≈ 256/258 . Other adducts, such as the sodium adduct [M+Na]⁺ at m/z ≈ 278/280 , may also be observed[8].

-

Conclusion

While experimental data for this compound is not widely published, a comprehensive and reliable spectral profile can be predicted based on fundamental chemical principles and data from analogous structures. The key identifying features are:

-

¹H NMR: Three main signals: a 9H singlet for the tert-butyl group and two doublets in the aromatic region, plus a broad amide proton signal.

-

¹³C NMR: Seven distinct carbon signals, including a characteristic downfield amide carbonyl peak around 176 ppm.

-

IR: Strong absorptions for the N-H stretch (~3300 cm⁻¹), aliphatic C-H stretches (~2970 cm⁻¹), and a prominent Amide I (C=O) band (~1670 cm⁻¹).

-

MS: A distinctive 1:1 doublet for the molecular ion at m/z 255/257, with a likely base peak corresponding to the pivaloyl cation at m/z 85.

This predictive framework provides researchers with a robust set of benchmarks for confirming the synthesis and purity of this compound, demonstrating how a deep understanding of spectroscopic principles can overcome challenges presented by data scarcity for novel or rare molecules.

References

-

N-(4-Bromophenyl)benzenepropanamide . PubChem, National Center for Biotechnology Information. [Link]

-

Propanamide, 2,2-dimethyl-N-phenyl- . NIST Chemistry WebBook. [Link]

- Process for the preparation of 4-bromophenyl derivatives (US20110155950A1).

-

This compound . PubChemLite. [Link]

-

Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- . SIELC Technologies. [Link]

-

Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid . Quick Company. [Link]

-

13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide . ResearchGate. [Link]

-

C-13 nmr spectrum of 2,2-dimethylpropane . Doc Brown's Chemistry. [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers . MDPI. [Link]

-

infrared spectrum of 2,2-dimethylpropane . Doc Brown's Chemistry. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling . PMC, NIH. [Link]

-

2,2-dimethylpropane low high resolution H-1 proton nmr spectrum . Doc Brown's Chemistry. [Link]

-

The C-13 NMR spectrum of propanamide (propionamide) . Doc Brown's Chemistry. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. docbrown.info [docbrown.info]

- 5. Propanamide, 2,2-dimethyl-N-phenyl- [webbook.nist.gov]

- 6. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

solubility and stability of N-(4-Bromophenyl)-2,2-dimethylpropanamide

An In-depth Technical Guide to the Solubility and Stability of N-(4-Bromophenyl)-2,2-dimethylpropanamide

Introduction

This compound (also known as N-(4-bromophenyl)pivalamide) is a synthetic amide with a molecular structure featuring a brominated aromatic ring and a sterically hindered tert-butyl group. Its chemical formula is C₁₁H₁₄BrNO and it has a molecular weight of 256.14 g/mol . This compound serves as a crucial intermediate in the synthesis of various small molecules, including those with potential pharmacological activity. Understanding its fundamental physicochemical properties—specifically its solubility and stability—is paramount for researchers in chemical synthesis, materials science, and drug development. These parameters directly influence reaction kinetics, purification strategies, formulation development, and the shelf-life of both the intermediate and any subsequent active compounds.

This guide provides a comprehensive technical overview of the critical aspects of this compound's solubility and stability. Authored from the perspective of a senior application scientist, it moves beyond simple data presentation to explain the causal reasoning behind experimental design and validation, equipping researchers with the necessary knowledge to handle this compound effectively.

Part 1: Core Physicochemical and Structural Characteristics

A molecule's behavior in solution is dictated by its structure. This compound possesses distinct functional groups that govern its properties:

-

Aromatic Ring: The bromophenyl group is largely nonpolar and hydrophobic. The presence of the bromine atom increases the molecule's overall molecular weight and electron density.

-

Amide Linkage (-CONH-): This is a polar, planar functional group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This feature imparts some degree of polarity to the molecule.

-

tert-Butyl Group (-C(CH₃)₃): This bulky, aliphatic group is highly nonpolar and provides significant steric hindrance around the amide bond. This steric shield can play a crucial role in the molecule's stability by protecting the amide from nucleophilic attack and subsequent hydrolysis.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | PubChem |

| Molecular Weight | 256.14 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | General chemical knowledge |

| Melting Point | 132-134 °C | Molbase |

| Boiling Point | 335.5±25.0 °C (Predicted) | ChemSpider |

| LogP (Predicted) | 3.2 | PubChem |

| pKa (Predicted) | 15.2 (Amide N-H) | ChemSpider |

The predicted LogP value of 3.2 indicates a preference for lipophilic (non-aqueous) environments over aqueous ones, suggesting low water solubility.

Part 2: Solubility Profile and Determination

Solubility is a critical parameter for any chemical process, from synthesis and purification to formulation. The "like dissolves like" principle is the guiding tenet for predicting solubility. Given its hybrid polar/nonpolar structure, this compound is expected to exhibit varied solubility across different solvent classes.

Experimental Workflow: Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is the gold-standard technique for determining the solubility of a compound. It is a robust and self-validating protocol that ensures the solution has reached saturation.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved. This is a critical self-validating step; the presence of solid proves that the solution is saturated.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm chemically inert filter (e.g., PTFE) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard calibration curve.

Expected Solubility Profile

The following table outlines the expected solubility based on the compound's structure. These values should be determined experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, pH 7.4 Buffer | Very Low (< 0.1 mg/mL) | Dominated by large, hydrophobic bromophenyl and t-butyl groups. |

| Polar Protic | Methanol, Ethanol | Moderate | The amide group can H-bond, but hydrocarbon character limits high solubility. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | Strong dipole-dipole interactions with the amide group. |

| Nonpolar | Toluene, Hexane | Low to Moderate | Solubilized by nonpolar regions, but limited by the polar amide. |

Part 3: Chemical Stability and Degradation Pathways

Stability testing is essential for defining storage conditions, shelf-life, and identifying potential degradation products. Forced degradation (or stress testing) studies are used to intentionally degrade the compound to understand its liabilities.

Primary Degradation Pathway: Amide Hydrolysis

The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by acid or base and is typically accelerated by heat. The bulky t-butyl group provides significant steric hindrance, which is expected to slow the rate of hydrolysis compared to less hindered amides.

Hydrolysis Reaction: this compound + H₂O → 4-Bromoaniline + 2,2-Dimethylpropanoic acid

Experimental Workflow: Forced Degradation Study

A systematic forced degradation study exposes the compound to harsh conditions to predict its long-term stability and to develop a stability-indicating analytical method.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Step-by-Step Protocol: Forced Degradation

For each condition, a solution of the compound (e.g., 1 mg/mL in a co-solvent like acetonitrile/water) is prepared.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Incubate at 60 °C and collect samples at time points. The amide is expected to be more labile under basic conditions.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂. Store at room temperature and monitor over time.

-

Photostability: Expose the solid compound and a solution to controlled light exposure as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Thermal Stability: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80 °C) and test at set intervals.

-

Sample Analysis: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution before analysis. Analyze all samples using a stability-indicating HPLC method, which must be capable of separating the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential for validation.

Summary of Expected Stability

| Condition | Expected Stability | Rationale and Potential Degradants |

| Acidic (pH 1-2) | Moderately Stable | Slow hydrolysis of the amide bond. Degradants: 4-Bromoaniline, 2,2-Dimethylpropanoic acid. |

| Basic (pH 12-13) | Labile | Faster hydrolysis of the amide bond compared to acidic conditions. Degradants: 4-Bromoaniline, 2,2-Dimethylpropanoic acid. |

| Oxidative (H₂O₂) | Likely Stable | The molecule lacks functional groups that are highly susceptible to oxidation. |

| Photolytic | Potentially Labile | The C-Br bond on the aromatic ring could be susceptible to photolytic cleavage, leading to debromination. |

| Thermal (Solid) | High Stability | The high melting point suggests the crystalline solid form is thermally stable well above ambient temperatures. |

Conclusion

This compound is a compound of significant interest as a synthetic intermediate. Its solubility profile is characterized by low aqueous solubility and high solubility in polar aprotic solvents like DMSO and acetone. Its chemical stability is governed primarily by the robust amide bond, which, while susceptible to hydrolysis under harsh acidic or basic conditions, is sterically protected by a t-butyl group. A comprehensive understanding of these properties, obtained through the systematic experimental protocols detailed in this guide, is not merely academic. It is a prerequisite for the successful development of robust synthetic routes, stable formulations, and reliable analytical methods, ensuring the quality and integrity of research and development outcomes.

References

An In-depth Technical Guide to N-(4-Bromophenyl)-2,2-dimethylpropanamide

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-2,2-dimethylpropanamide, a halogenated aromatic amide of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications.

Core Molecular Attributes

This compound is a synthetic compound characterized by a bromophenyl group linked to a pivalamide moiety. The bulky tert-butyl group and the bromine atom on the phenyl ring are key structural features that influence its chemical reactivity and physical properties.

Chemical Formula and Molecular Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

-

Molecular Formula: C₁₁H₁₄BrNO[1]

-

Molecular Weight: 256.15 g/mol

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this specific molecule is not widely published, likely due to its status as a research chemical, we can infer its properties from closely related analogs and predictive models.

Summary of Properties

| Property | Value / Observation | Source / Method |

| Molecular Formula | C₁₁H₁₄BrNO | - |

| Molecular Weight | 256.15 g/mol | - |

| Physical State | Expected to be a solid at room temperature. | Analog comparison |

| Melting Point | ~126 °C (Predicted for a close analog) | Predicted for N-(4-bromophenyl)-2-methylpropanamide[2] |

| Solubility | Expected to be soluble in organic solvents like CH₂Cl₂, CHCl₃, and MeOH. | General amide solubility |

| Predicted XlogP | 2.7 | PubChem[1] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural confirmation of synthesized this compound.

-

Mass Spectrometry: The predicted mass-to-charge ratios (m/z) for various adducts are valuable for identification via mass spectrometry.[1]

-

[M+H]⁺: 256.03316

-

[M+Na]⁺: 278.01510

-

-

¹H NMR Spectroscopy: Expected chemical shifts (δ) in ppm (relative to TMS):

-

Aromatic protons (AA'BB' system): ~7.4-7.6 ppm (doublet, 2H) and ~7.2-7.4 ppm (doublet, 2H).

-

Amide proton (N-H): Broad singlet, ~7.5-8.5 ppm.

-

tert-Butyl protons: Singlet, ~1.3 ppm (9H).

-

-

¹³C NMR Spectroscopy: Key expected chemical shifts (δ) in ppm:

-

Carbonyl carbon (C=O): ~176 ppm.

-

Aromatic carbons: ~118-140 ppm.

-

tert-Butyl quaternary carbon: ~40 ppm.

-

tert-Butyl methyl carbons: ~27 ppm.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands (cm⁻¹):

-

N-H stretch: ~3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): ~2900-3100 cm⁻¹.

-

C=O stretch (amide I): ~1660 cm⁻¹.

-

N-H bend (amide II): ~1530 cm⁻¹.

-

C-Br stretch: ~600-500 cm⁻¹.

-

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with pivaloyl chloride. This is a variation of the Schotten-Baumann reaction, a reliable method for amide formation.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Methodology

This protocol is adapted from a similar synthesis of N-(4-Fluorophenyl)-2,2-dimethylpropanamide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Base: Add a tertiary amine base, such as triethylamine (Et₃N, 1.5 eq.), to the solution. The base acts as a scavenger for the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the acylation reaction.

-

Acylation: Slowly add pivaloyl chloride (1.0 eq.) dropwise to the cooled solution. The formation of a precipitate (triethylammonium chloride) may be observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

If using CH₂Cl₂, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

-

Applications in Research and Development

While this compound is primarily a research chemical, its structural motifs are relevant in several areas of drug discovery and materials science.

-

Intermediate in Pharmaceutical Synthesis: Halogenated anilides are common intermediates in the synthesis of more complex pharmaceutical agents. The bromo-functional group can be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity. For instance, a related compound, N-(4-Fluorophenyl)-2,2-dimethylpropanamide, is an intermediate in the synthesis of the cholesterol absorption inhibitor, ezetimibe.

-

Fragment-Based Drug Discovery: This molecule can serve as a fragment in screening campaigns for identifying new drug leads. The bromophenyl group can form halogen bonds with protein targets, and the pivalamide group provides a stable, sterically bulky amide.

-

Materials Science: Amide-containing molecules are of interest in the development of novel polymers and functional materials. For example, related N-(2-arylethyl)-2-methylprop-2-enamides have been used as templates for creating molecularly imprinted polymers (MIPs), which have applications in selective separations and sensing.

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: This compound is classified as an irritant.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Chemchart. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

Fang, Y., et al. (2012). N-(4-Fluorophenyl)-2,2-dimethylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1757. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

Sources

The Rising Therapeutic Potential of Bromo-Substituted N-Aryl Amides: A Technical Guide for Drug Discovery Professionals

Abstract

The N-aryl amide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly bromine, onto this framework has emerged as a powerful strategy for modulating and enhancing biological activity. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of N-aryl amides featuring bromo substitution. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering field-proven insights into the experimental design and mechanistic underpinnings that drive their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.

Introduction: The Strategic Role of Bromine in N-Aryl Amide Scaffolds

The amide bond is a fundamental functional group in biochemistry and medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. When incorporated into an N-aryl amide structure, this scaffold offers a versatile platform for chemical modification. The introduction of a bromo substituent is not merely an incremental change; it can profoundly alter the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can significantly impact the compound's pharmacokinetics and pharmacodynamics.

The strategic placement of a bromine atom can lead to enhanced binding affinity with target proteins, improved membrane permeability, and altered metabolic pathways, often resulting in heightened biological activity and in some cases, novel mechanisms of action. This guide will explore the multifaceted biological activities exhibited by this class of compounds.

Synthetic Strategies for Bromo-Substituted N-Aryl Amides

The synthesis of bromo-substituted N-aryl amides can be approached through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Amidation Reactions

A common and direct approach involves the coupling of a bromo-substituted aniline with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride).

Experimental Protocol: General Procedure for Amidation

-

To a solution of the bromo-substituted aniline (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a base (e.g., triethylamine, pyridine) (1.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-